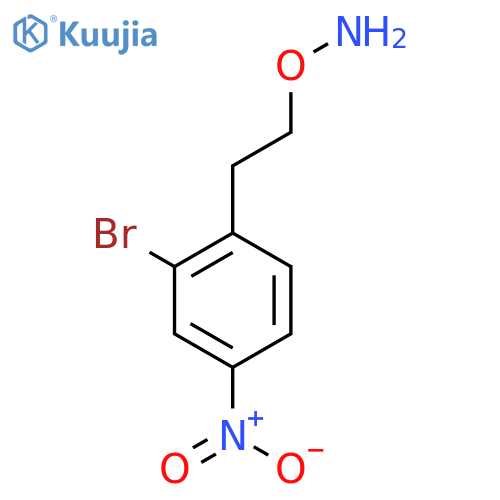

Cas no 2229366-53-2 (O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine)

2229366-53-2 structure

商品名:O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine

O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine

- EN300-1927537

- O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine

- 2229366-53-2

-

- インチ: 1S/C8H9BrN2O3/c9-8-5-7(11(12)13)2-1-6(8)3-4-14-10/h1-2,5H,3-4,10H2

- InChIKey: KNFNSMHRCVHSAZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CCON)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 259.97965g/mol

- どういたいしつりょう: 259.97965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.1Ų

O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927537-0.5g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 0.5g |

$974.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-0.05g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 0.05g |

$851.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-2.5g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 2.5g |

$1988.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-10.0g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1927537-1.0g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1927537-0.25g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 0.25g |

$933.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-5.0g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1927537-5g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-10g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 10g |

$4360.0 | 2023-09-17 | ||

| Enamine | EN300-1927537-0.1g |

O-[2-(2-bromo-4-nitrophenyl)ethyl]hydroxylamine |

2229366-53-2 | 0.1g |

$892.0 | 2023-09-17 |

O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

2229366-53-2 (O-2-(2-bromo-4-nitrophenyl)ethylhydroxylamine) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 4770-00-7(3-cyano-4-nitroindole)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬